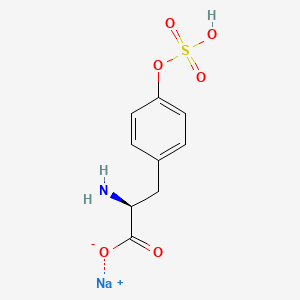
Sodium H-Tyr(SO3H)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium H-Tyr(SO3H)-OH typically involves the sulfonation of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine to prevent unwanted side reactions. The phenolic hydroxyl group is then sulfonated using reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. After sulfonation, the protecting groups are removed, and the product is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process.
化学反応の分析
Types of Reactions
Sodium H-Tyr(SO3H)-OH undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfonates and related derivatives.
Substitution: Alkylated or acylated tyrosine derivatives.
科学的研究の応用
Sodium H-Tyr(SO3H)-OH has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of enzyme kinetics and protein interactions due to its structural similarity to tyrosine.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in various diseases.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
作用機序
The mechanism of action of Sodium H-Tyr(SO3H)-OH is primarily related to its ability to mimic the natural amino acid tyrosine. It can interact with enzymes and proteins that normally bind to tyrosine, thereby influencing biochemical pathways. The sulfonic acid group enhances its solubility and reactivity, making it a valuable tool in biochemical assays and research.
類似化合物との比較
Similar Compounds
Sodium H-Tyr-OH: Lacks the sulfonic acid group, resulting in different solubility and reactivity.
Sodium H-Phe(SO3H)-OH: Similar structure but with phenylalanine instead of tyrosine, leading to different biological interactions.
Sodium H-Trp(SO3H)-OH: Contains tryptophan instead of tyrosine, affecting its chemical and biological properties.
Uniqueness
Sodium H-Tyr(SO3H)-OH is unique due to the presence of both the phenolic hydroxyl group and the sulfonic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research applications.
特性
分子式 |
C9H10NNaO6S |
|---|---|
分子量 |
283.24 g/mol |
IUPAC名 |
sodium;(2S)-2-amino-3-(4-sulfooxyphenyl)propanoate |
InChI |
InChI=1S/C9H11NO6S.Na/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15;/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15);/q;+1/p-1/t8-;/m0./s1 |
InChIキー |
BSGUVYQJXDWSSQ-QRPNPIFTSA-M |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)OS(=O)(=O)O.[Na+] |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)OS(=O)(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



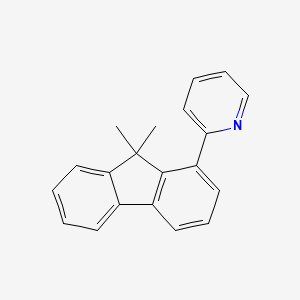
![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
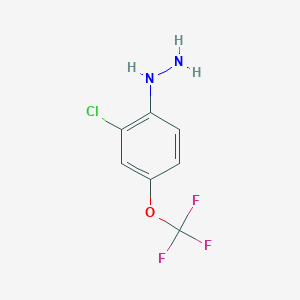
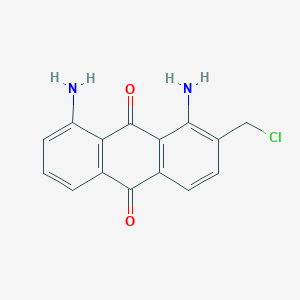
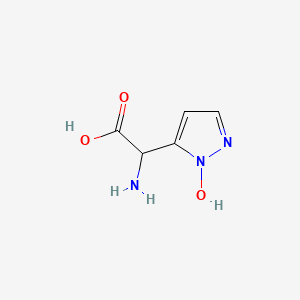
![2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate](/img/structure/B13144535.png)
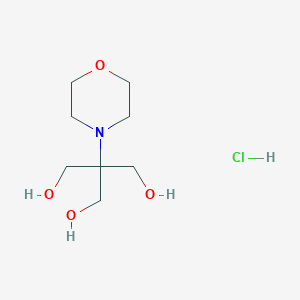

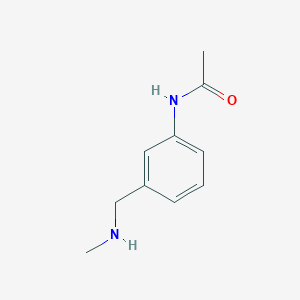
![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)

![3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B13144594.png)

